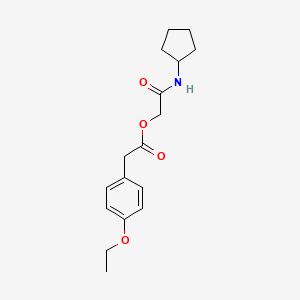
(4-乙氧基苯基)乙酸2-(环戊基氨基)-2-氧代乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound with a complex structure that includes a cyclopentylamino group, an oxoethyl group, and an ethoxyphenyl acetate group
科学研究应用
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an oxidizing agent to introduce the oxo group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
作用机制
The mechanism of action of 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may interact with active sites of enzymes, inhibiting their activity. The oxoethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The ethoxyphenyl acetate group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-(Cyclohexylamino)-2-oxoethyl (4-ethoxyphenyl)acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(Cyclopentylamino)-2-oxoethyl (4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino group provides steric hindrance and specific binding interactions, while the ethoxyphenyl acetate group enhances the compound’s solubility and stability.
This detailed article provides a comprehensive overview of 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-15-9-7-13(8-10-15)11-17(20)22-12-16(19)18-14-5-3-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMERRVOZQTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
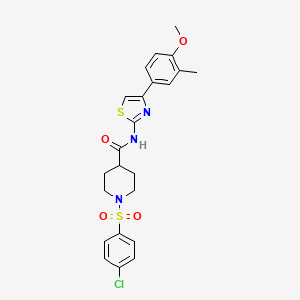
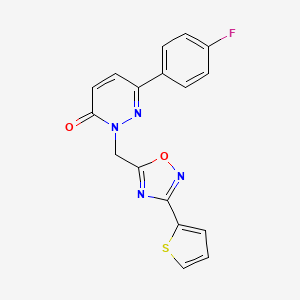
![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
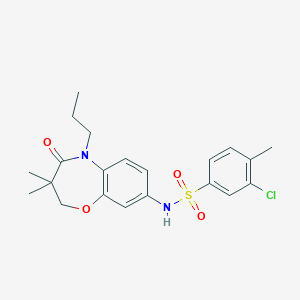

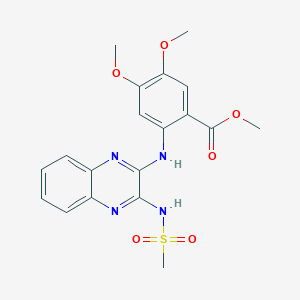
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)
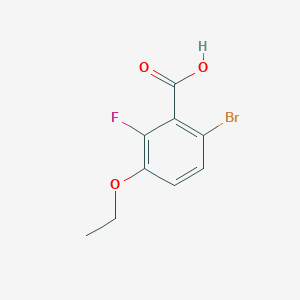
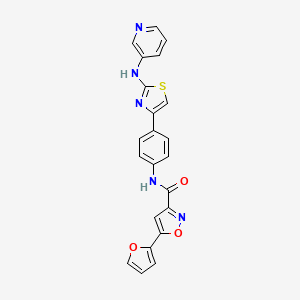
![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2531894.png)
![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)
![3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2531898.png)
